The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol
The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Within this versatile class of compounds, (8-Bromoquinolin-4-yl)methanol (CAS Number: 1190315-99-1) has emerged as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications in drug discovery.
Physicochemical Characterization
(8-Bromoquinolin-4-yl)methanol is a solid at room temperature with the molecular formula C₁₀H₈BrNO. Its structure features a quinoline core substituted with a bromine atom at the 8-position and a hydroxymethyl group at the 4-position.
| Property | Value | Source |
| CAS Number | 1190315-99-1 | [3] |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.09 g/mol | [3] |
| Appearance | Solid (form may vary) | Supplier Data |
| SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2CO | Supplier Data |
Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined experimentally.
Synthesis and Mechanistic Insights
A robust and reliable method for the synthesis of (8-Bromoquinolin-4-yl)methanol involves the reduction of the commercially available precursor, 8-bromoquinoline-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for this purpose due to its high reactivity with carboxylic acids.[4][5]
Synthetic Workflow: Reduction of 8-Bromoquinoline-4-carboxylic Acid
Caption: Synthetic route from 8-bromoquinoline-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on the standard reduction of carboxylic acids using LiAlH₄ and should be adapted and optimized under appropriate laboratory safety protocols.
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
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Addition of Substrate: 8-Bromoquinoline-4-carboxylic acid is dissolved in a minimal amount of dry THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
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Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (8-Bromoquinolin-4-yl)methanol. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Causality in Experimental Design
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Inert Atmosphere: LiAlH₄ reacts violently with water and atmospheric moisture. An inert atmosphere is essential to prevent decomposition of the reagent and ensure a safe reaction.[5]
-
Anhydrous Solvent: The use of dry THF is critical for the same reasons as maintaining an inert atmosphere.
-
Controlled Addition and Cooling: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperatures prevents the reaction from becoming uncontrollable.
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Acidic Workup: The initial product of the reduction is an aluminum alkoxide complex. Treatment with acid is necessary to hydrolyze this complex and liberate the final alcohol product.[5]
Reactivity and Strategic Applications
(8-Bromoquinolin-4-yl)methanol possesses three key reactive sites that can be selectively manipulated, making it a highly versatile intermediate in multi-step syntheses.
Caption: Key reactive sites of (8-Bromoquinolin-4-yl)methanol.
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The Hydroxymethyl Group (C4-position): The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification or etherification reactions, or be converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.
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The Bromine Atom (C8-position): The bromo-substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 8-position, significantly expanding the accessible chemical space.
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The Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated to form salts or alkylated to generate quaternary ammonium compounds, which can modulate the solubility and biological properties of the molecule.
Application in Kinase Inhibitor Synthesis
The 8-substituted quinoline scaffold is a feature of several potent kinase inhibitors. While a direct synthesis starting from (8-Bromoquinolin-4-yl)methanol is not prominently documented in publicly accessible literature, its utility can be inferred from the synthesis of related compounds. For instance, 8-aminoquinolines have been investigated as inhibitors of tyrosine kinases.[6] The bromine at the 8-position of (8-Bromoquinolin-4-yl)methanol can be converted to an amino group via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 4-position can be further functionalized to modulate kinase binding. This strategic positioning of functional handles makes it an attractive starting material for the synthesis of novel kinase inhibitors.[7]
Biological Significance and Future Directions
While (8-Bromoquinolin-4-yl)methanol itself is primarily a synthetic intermediate, the derivatives accessible from it are of significant interest in drug discovery. The 8-aminoquinoline core, for example, is a well-established pharmacophore in antimalarial drugs like primaquine.[2] The ability to introduce diverse substituents at both the 4- and 8-positions of the quinoline ring allows for the creation of libraries of compounds for screening against various therapeutic targets.
The development of novel antimalarial agents remains a global health priority, and the structural motifs accessible from (8-Bromoquinolin-4-yl)methanol are highly relevant to this field.[1][8] Furthermore, the broader class of quinoline derivatives continues to be explored for new applications in oncology, infectious diseases, and neurodegenerative disorders. As synthetic methodologies advance, the strategic importance of versatile building blocks like (8-Bromoquinolin-4-yl)methanol is set to grow, enabling the rapid and efficient synthesis of the next generation of quinoline-based therapeutics.
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